(1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone
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Overview
Description
(1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a cyclohexyl group, a hydroxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through the hydrogenation of benzene in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be synthesized via the hydroxylation of phenyl compounds using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the cyclohexyl, hydroxyphenyl, and piperazine moieties using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The aromatic hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of (1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy groups may form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxycyclohexyl)-[4-(phenylmethyl)piperazin-1-yl]methanone: Lacks the hydroxy group on the phenyl ring.
(1-Hydroxycyclohexyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone: Contains a methoxy group instead of a hydroxy group on the phenyl ring.
(1-Hydroxycyclohexyl)-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]methanone: The hydroxy group is positioned differently on the phenyl ring.
Uniqueness
(1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
(1-hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17(22)18(23)7-2-1-3-8-18/h4-6,13,21,23H,1-3,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHNOFFQQADERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)CC3=CC(=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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